1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
“1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is also known by its IUPAC name, ®-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” can be represented by the SMILES notation: CC(=O)N1CCC[C@@H]1CO
.
Physical And Chemical Properties Analysis
The compound “1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is typically stored at 0-8 °C .
Scientific Research Applications
Synthesis and Structural Analysis
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has been used in various synthesis processes, particularly in creating complex molecular structures. For instance, the compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized without catalyst or solvent, showcasing the compound's versatility in organic synthesis. The molecular and crystal structure of a related compound was determined using single crystal X-ray diffraction, highlighting the compound's utility in structural analysis (Percino et al., 2006).
Quantum Chemical Investigation
The compound has also been the subject of quantum chemical investigations. DFT and quantum-chemical calculations were conducted to understand the molecular properties of substituted pyrrolidinones, which include derivatives of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one. This type of study is crucial for understanding the electronic properties such as HOMO, LUMO energy, and molecular densities of these compounds (Bouklah et al., 2012).
Electrooptic Film Fabrication
In the field of material science, specifically in electrooptic film fabrication, derivatives of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one have been utilized. The synthesis and characterization of various heterocyclic "push-pull" chromophores were conducted, which are significant in creating electrooptic films with specific molecular architectures, influencing the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVOVAHJAHGQP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
CAS RN |
123958-87-2 | |
Record name | 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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